2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole
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Overview
Description
2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an allylthio group, a bromophenyl group, and an o-tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be formed through the condensation of an aldehyde, an amine, and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.
Introduction of the Allylthio Group: The allylthio group can be introduced through a nucleophilic substitution reaction using an allylthiol reagent.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Attachment of the o-Tolyl Group: The o-tolyl group can be attached through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to form a phenyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a potential inhibitor of enzymes or receptors involved in various biological processes.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: As an intermediate in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole can vary depending on its specific application. In medicinal chemistry, it may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can include:
Enzyme Inhibition: Inhibiting enzymes such as kinases or proteases that play a role in disease progression.
Receptor Modulation: Modulating the activity of receptors involved in signaling pathways, such as G-protein-coupled receptors or nuclear receptors.
Comparison with Similar Compounds
2-(allylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole can be compared with other imidazole derivatives that have similar structures but different substituents. Some similar compounds include:
2-(methylthio)-5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazole: Similar structure with a methylthio group instead of an allylthio group.
2-(allylthio)-5-(4-chlorophenyl)-1-(o-tolyl)-1H-imidazole: Similar structure with a chlorophenyl group instead of a bromophenyl group.
2-(allylthio)-5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazole: Similar structure with a p-tolyl group instead of an o-tolyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-(2-methylphenyl)-2-prop-2-enylsulfanylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c1-3-12-23-19-21-13-18(15-8-10-16(20)11-9-15)22(19)17-7-5-4-6-14(17)2/h3-11,13H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFHZYRAFIWMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC=C)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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